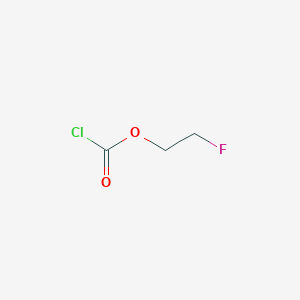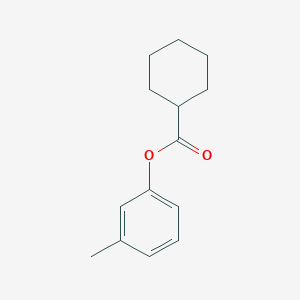
3-Methylphenyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenyl cyclohexanecarboxylate is a chemical compound that is widely used in scientific research. It is also known as Methyl 3-cyclohexyl-3-phenylpropanoate or MCPP. This compound is a white crystalline powder that has a molecular weight of 236.33 g/mol. It is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mechanism Of Action
The mechanism of action of 3-Methylphenyl cyclohexanecarboxylate is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs in the body. By inhibiting these enzymes, 3-Methylphenyl cyclohexanecarboxylate can alter the pharmacokinetics of other drugs.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Methylphenyl cyclohexanecarboxylate are not well documented. However, it is believed to have a low toxicity profile and is not considered to be harmful to humans or animals at low concentrations.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Methylphenyl cyclohexanecarboxylate in lab experiments is its high purity. This compound is readily available from commercial sources and is relatively inexpensive. Additionally, it has a long shelf life and is stable under normal storage conditions.
One of the limitations of using 3-Methylphenyl cyclohexanecarboxylate in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions and may require the use of organic solvents.
Future Directions
There are several future directions for the use of 3-Methylphenyl cyclohexanecarboxylate in scientific research. One potential area of research is the development of new drugs that target cytochrome P450 enzymes. Another area of research is the synthesis of new compounds that are based on the structure of 3-Methylphenyl cyclohexanecarboxylate. Finally, there is potential for the use of this compound in the study of drug interactions and drug metabolism in the body.
Synthesis Methods
The synthesis of 3-Methylphenyl cyclohexanecarboxylate can be achieved through several methods. One of the most commonly used methods is the esterification of 3-methylphenol and cyclohexanecarboxylic acid. This reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated under reflux conditions for several hours until the desired product is obtained.
Scientific Research Applications
3-Methylphenyl cyclohexanecarboxylate has several applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used as a reference standard for the analysis of other compounds. Additionally, this compound is used in the study of drug metabolism and pharmacokinetics.
properties
CAS RN |
18731-59-4 |
|---|---|
Product Name |
3-Methylphenyl cyclohexanecarboxylate |
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3-methylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H18O2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3 |
InChI Key |
WSOGYYKXYMIDJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2CCCCC2 |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2CCCCC2 |
Other CAS RN |
18731-59-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



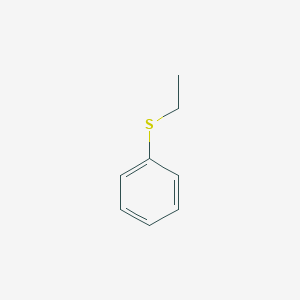
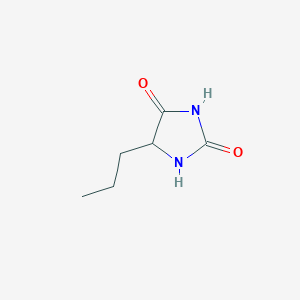
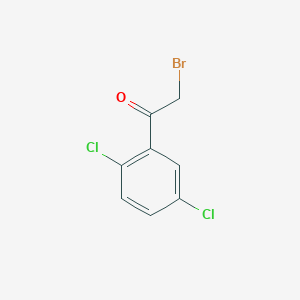
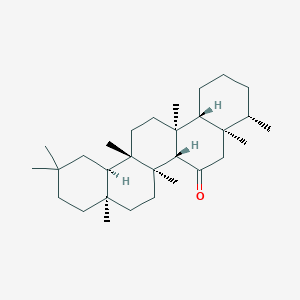
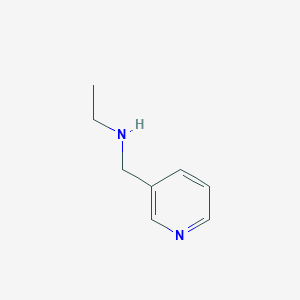
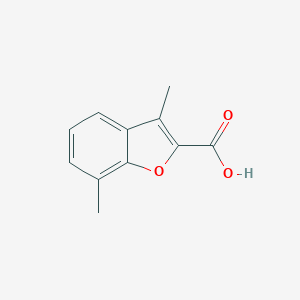
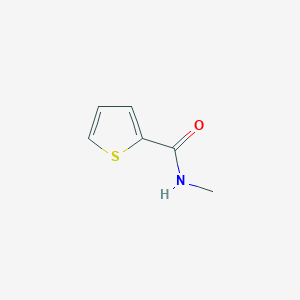
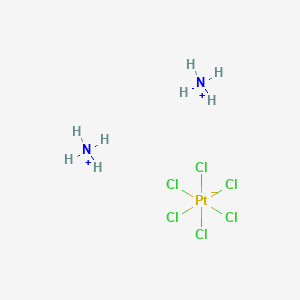
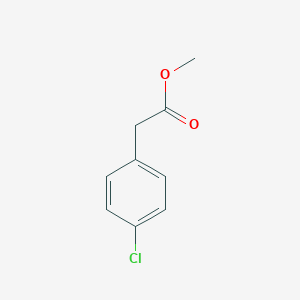
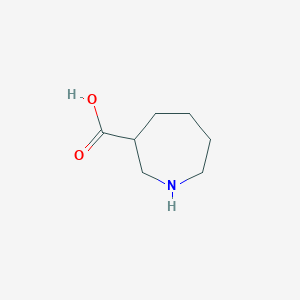
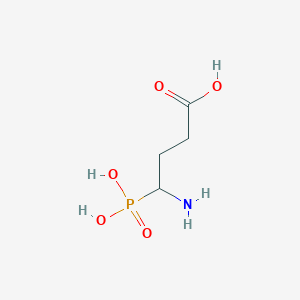
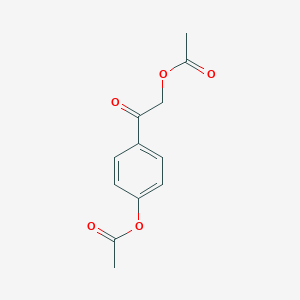
![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)
